Phenothiazine

Beschreibung

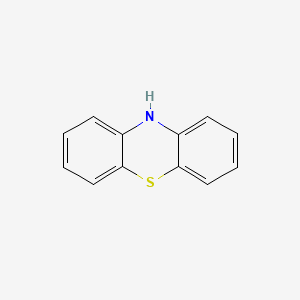

10H-phenothiazine is the 10H-tautomer of this compound. It has a role as a plant metabolite, a radical scavenger and a ferroptosis inhibitor. It is a tautomer of a 4aH-phenothiazine, a 1H-phenothiazine and a 3H-phenothiazine.

This compound (PTZ) is an organic thiazine compound.

This compound has been reported in Mimosa pudica with data available.

This compound is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI)

This compound is a small molecule drug with a maximum clinical trial phase of II.

Eigenschaften

IUPAC Name |

10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFKNYWRSNBZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Record name | PHENOTHIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75788-67-9 | |

| Record name | 10H-Phenothiazine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75788-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021126 | |

| Record name | Phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Liquid, Grayish-green to greenish-yellow solid; [NIOSH], YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT., Grayish-green to greenish-yellow solid., Grayish-green to greenish-yellow solid. [insecticide] | |

| Record name | PHENOTHIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 10H-Phenothiazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENOTHIAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/742 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenothiazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

700 °F at 760 mmHg (NTP, 1992), 371 °C @ 760 MM HG, 371 °C, 700 °F | |

| Record name | PHENOTHIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENOTHIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENOTHIAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/742 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenothiazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

202 °C | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM, VERY SOL IN ACETONE, Water solubilty = 1.59 mg/l at 25 °C, Solubility in water: none, Insoluble | |

| Record name | PHENOTHIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENOTHIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenothiazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.34 g/cm³ | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | PHENOTHIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENOTHIAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/742 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenothiazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL, YELLOW PRISMS FROM ALCOHOL, GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES, Grayish-green to greenish-yellow solid. [insecticide] | |

CAS No. |

92-84-2 | |

| Record name | PHENOTHIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOTHIAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENOTHIAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS9EX7QNU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOTHIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENOTHIAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/742 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenothiazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SN4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

365.9 to 366.6 °F (NTP, 1992), 185.1 °C, 365 °F | |

| Record name | PHENOTHIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENOTHIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENOTHIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENOTHIAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/742 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenothiazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Phenothiazine Core Structure

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine core is a robust tricyclic heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades. Its unique "butterfly" conformation and rich electronic nature impart a distinct set of physicochemical properties that are pivotal to its diverse biological activities, ranging from antipsychotic to anticancer effects.[1][2] This technical guide provides a comprehensive overview of the key physicochemical parameters of the this compound core, details the experimental protocols for their determination, and visualizes associated pathways and workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of the unsubstituted this compound molecule are summarized below. These values serve as a baseline for understanding how substitutions on the this compound ring system can modulate its characteristics for drug design and development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NS | [3] |

| Molecular Weight | 199.27 g/mol | [3][4] |

| Melting Point | 184-185 °C | [3][5] |

| Boiling Point | 371 °C | [3][5] |

| pKa | ~2.52 (in DMSO) | [3][4] |

| Water Solubility | 2 mg/L (at 25 °C) | [5] |

| LogP | 3.78 (at 25 °C) | [5] |

Physicochemical Properties of this compound Derivatives

The versatility of the this compound core lies in the ability to modify its properties through substitution at various positions, most notably at the C-2 and N-10 positions.[6][7] These modifications significantly impact parameters like solubility, pKa, and redox potential, which in turn influence the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.

Acidity (pKa)

The pKa of this compound derivatives is a critical parameter influencing their ionization state at physiological pH, which affects their solubility, membrane permeability, and interaction with biological targets. The basicity of the side-chain amino group is a key determinant of the pKa.

| Derivative | pKa | Reference |

| Promazine Hydrochloride | 9.37 | [8] |

| Chlorpromazine Hydrochloride | 9.15 | [8] |

| Triflupromazine Hydrochloride | 9.03 | [8] |

| Fluphenazine Dihydrochloride | 10.01 | [8] |

| Perphenazine | - | |

| Trifluoperazine Dihydrochloride | 8.97 | [8] |

| Thioridazine Hydrochloride | 8.89 | [8] |

Solubility

The largely lipophilic nature of the this compound ring system results in low aqueous solubility for the parent compound.[1] Substitutions, particularly the introduction of ionizable side chains at the N-10 position, can significantly enhance aqueous solubility, a crucial factor for drug formulation and bioavailability. The intrinsic solubility (S₀) of several derivatives has been determined.

| Derivative | Intrinsic Solubility (S₀) at 25°C | Intrinsic Solubility (S₀) at 37°C | Reference |

| Chlorpromazine HCl | 0.5 µg/mL | 5.5 µg/mL | [9][10] |

| Triflupromazine HCl | 1.1 µg/mL | 9.2 µg/mL | [9][10] |

| Trifluoperazine 2HCl | 2.7 µg/mL | 8.7 µg/mL | [9][10] |

Redox Properties

The this compound core is redox-active, capable of undergoing reversible one-electron oxidations to form a stable radical cation.[11][12] This property is central to some of its biological activities and is also being exploited in materials science. The redox potential can be tuned by substitutions on the aromatic rings.

| Compound | Half-wave Potential (E₁/₂) vs. Fc/Fc⁺ | Reference |

| This compound (PTZ) | 0.16 V | [11] |

| Extended this compound 1 | 0.26 V | [11] |

| Extended this compound 2 | 0.36 V | [11] |

| Extended this compound 3 | 0.27 V / 0.96 V | [11] |

| Extended this compound 4 | 0.31 V / 0.93 V | [11] |

| Extended this compound 5 | 0.26 V / 0.84 V | [11] |

Spectroscopic Properties

UV-Visible Spectroscopy

Phenothiazines exhibit characteristic UV-Vis absorption spectra that are useful for their identification and quantification. The absorption bands are sensitive to substitution and the solvent environment.[13][14] For instance, extending the π-conjugation of the this compound core leads to a red-shift in the absorption spectra.[15]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives.[16][17][18] ¹H and ¹³C NMR spectra provide detailed information about the substitution patterns on the tricyclic core and the conformation of the side chains.[19]

Crystal Structure

The this compound core adopts a non-planar, folded "butterfly" conformation.[1][20] X-ray crystallography studies have revealed that the dihedral angle between the two benzene rings is approximately 139.0° in derivatives like thiethylperazine.[21] This three-dimensional structure is crucial for its interaction with biological targets.[22]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a this compound derivative.

Methodology:

-

Instrumentation: An automated pKa analyzer equipped with a Ag/AgCl pH electrode is utilized.[23]

-

Sample Preparation: A known concentration of the this compound derivative is dissolved in a suitable co-solvent system (e.g., methanol/water or n-propanol/water) to ensure solubility.[9][10][23]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M KOH) at a constant temperature (e.g., 25 °C or 37 °C).[9][10][23] The pH is monitored continuously.

-

Data Analysis: The pKa is determined from the titration curve by identifying the pH at which half of the compound is ionized. For poorly soluble compounds, the Yasuda-Shedlovsky extrapolation method can be used to determine the pKa in pure water from measurements in various co-solvent mixtures.[23]

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a this compound derivative.

Methodology:

-

Materials: The this compound derivative, purified water (or a buffer of specific pH), and a suitable organic solvent for analysis (e.g., methanol).

-

Procedure: An excess amount of the solid this compound derivative is added to a known volume of the aqueous medium in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9][10]

-

Sample Preparation: The suspension is filtered to remove the undissolved solid. An aliquot of the clear filtrate is taken and diluted with a suitable solvent.

-

Analysis: The concentration of the dissolved this compound derivative in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9][10]

Determination of Redox Potential (Cyclic Voltammetry)

Objective: To determine the redox potential of a this compound derivative.

Methodology:

-

Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

-

Sample Preparation: The this compound derivative is dissolved in a suitable organic solvent containing a supporting electrolyte.

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed.

-

Data Analysis: The half-wave potential (E₁/₂) is determined from the cyclic voltammogram, which provides information about the formal redox potential of the compound.

Visualizations

Structure-Activity Relationships

The physicochemical properties of this compound derivatives are intrinsically linked to their biological activity. The following diagram illustrates key structure-activity relationships (SAR).

Caption: Key structure-activity relationships of this compound derivatives.

General Experimental Workflow for Physicochemical Profiling

The characterization of a novel this compound derivative involves a systematic evaluation of its physicochemical properties.

Caption: General workflow for physicochemical profiling of a new this compound derivative.

This compound-Modulated Signaling Pathways in Cancer

Phenothiazines have been shown to exert their anticancer effects by modulating various critical signaling pathways.

Caption: Key signaling pathways in cancer modulated by phenothiazines.[24]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 92-84-2 [m.chemicalbook.com]

- 6. if-pan.krakow.pl [if-pan.krakow.pl]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Solubility and pKa determination of six structurally related phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. core.ac.uk [core.ac.uk]

- 11. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 16. This compound(92-84-2) 1H NMR spectrum [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and Structure of Novel this compound Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. journals.iucr.org [journals.iucr.org]

- 22. This compound drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. Therapeutic Mechanisms of this compound Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Phenothiazine Nucleus: A Privileged Scaffold Forged in Serendipity and Optimized by Design

An In-depth Technical Guide on the Core of a Medicinal Chemistry Mainstay

Introduction

The story of phenothiazine is a testament to the pivotal role of serendipity, keen observation, and systematic chemical modification in drug discovery. Initially synthesized in the late 19th century as a dye, the tricyclic this compound scaffold has evolved into what medicinal chemists refer to as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2] Its derivatives have given rise to blockbuster drugs targeting a wide array of therapeutic areas, most notably in psychiatry, but also in oncology, infectious diseases, and supportive care. This technical guide provides an in-depth exploration of the discovery of this compound's therapeutic potential, its structure-activity relationships, key mechanisms of action, and the experimental methodologies that underpin its development.

From Dyes to Drugs: A Historical Perspective

The journey of this compound began in 1883 with its first synthesis by August Bernthsen.[3] For decades, its primary utility was in the burgeoning dye industry, with derivatives like methylene blue finding use as staining agents.[4] The pivot towards medicine started in the 1940s when chemists at Rhone-Poulenc in France, while searching for novel antihistamines, synthesized promethazine. This new compound exhibited potent antihistaminic and sedative effects, launching phenothiazines into the pharmaceutical arena.[4]

The most profound discovery, however, was accidental. In 1951, while investigating this compound derivatives for their potential to induce surgical hypothermia, French surgeon Henri Laborit observed a remarkable "euphoric quietude" in patients administered chlorpromazine.[4][5] This led to its trial in psychiatric patients, where it demonstrated unprecedented efficacy in alleviating the severe positive symptoms of psychosis, such as hallucinations and delusions.[5][6] The introduction of chlorpromazine in 1952 revolutionized psychiatry, ushering in the era of psychopharmacology and establishing the this compound core as a bona fide privileged scaffold.

Mechanism of Action: From Dopamine Blockade to Pathway Modulation

The therapeutic effects of this compound derivatives are diverse, stemming from their ability to interact with multiple biological targets.

Antipsychotic Action: Dopamine D2 Receptor Antagonism

The primary mechanism for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] In psychotic states like schizophrenia, an overactivity of this dopaminergic pathway is hypothesized to cause positive symptoms.[5] By acting as antagonists, phenothiazines bind to D2 receptors without activating them, thereby reducing the excessive dopaminergic neurotransmission and alleviating these symptoms.[5][7] The clinical potency of these drugs shows a strong correlation with their binding affinity for the D2 receptor.[7]

References

- 1. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 5. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 6. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]

- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]

Early Studies on the Antioxidant Activity of Phenothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research into the antioxidant properties of phenothiazine derivatives. This compound and its analogs are a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including significant antioxidant potential that makes them promising candidates for mitigating oxidative stress-related diseases.[1] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms and workflows.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound derivatives has been evaluated using various in vitro assays. The following tables summarize quantitative data from early studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates higher antioxidant activity.[1]

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives [1]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1][2][3]

| This compound Derivative | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 7-methoxy-3H-phenothiazin-3-one | Data not available | Ascorbic Acid | Data not available | [1] |

| Compound 2e (contains a 4-amino-2-methoxyphenol moiety) | More effective than BHA | Butylated Hydroxyanisole (BHA) | Data not available | [2][3] |

| Series 5a-5h (this compound conjugated with arylamines) | Good antioxidant activity (except 5h) | Not specified | Data not available | [2][3] |

Table 2: ABTS Radical Cation Scavenging Activity of this compound Derivatives [1]

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the total antioxidant capacity of compounds.[1][3]

| This compound Derivative | Trolox Equivalents (TE) | Reference Compound | Trolox Equivalents (TE) | Reference |

| Various Synthesized Derivatives | Significant activity, some higher than Trolox | Trolox | Not applicable | [3] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives [1]

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][3]

| This compound Derivative | FRAP Value (µM Fe(II)/mg) | Reference Compound | FRAP Value (µM Fe(II)/mg) | Reference |

| Various Synthesized Derivatives | Significant activity | Not specified | Data not available | [3] |

Table 4: Voltammetric Assessment of Antioxidant Activity of this compound Derivatives in Water-Ethanol Solutions [4]

This method assesses antioxidant activity by measuring the reduction of cathodic oxygen.[4] The values represent the antioxidant activity of substances at different concentrations.

| Compound | 30% Water-Ethanol Solution (C1 = 0.01%) | 50% Water-Ethanol Solution (C1 = 0.01%) | 70% Water-Ethanol Solution (C1 = 0.01%) | 85% Water-Ethanol Solution (C1 = 0.01%) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Pyridothis compound | Data not available | Data not available | Data not available | Data not available |

| cis-10-propenylthis compound | Data not available | Data not available | Data not available | Data not available |

| Propenylthis compound dimer (DPPT) | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative values from the source were not available in the provided snippets. The table structure is based on the described experimental setup.

Mechanisms of Antioxidant Action

This compound derivatives exert their antioxidant effects through several primary mechanisms, which involve donating a hydrogen atom or an electron to neutralize free radicals.[1][5]

-

Hydrogen Atom Transfer (HAT): The this compound molecule donates a hydrogen atom, typically from its secondary amine group, to a free radical, thereby neutralizing it.[1][5]

-

Single Electron Transfer (SET): The this compound molecule donates an electron to a free radical, resulting in the formation of a this compound radical cation.[1][5]

-

Radical Adduct Formation (RAF): A free radical can attack the aromatic ring of the this compound molecule to form a stable adduct.[5]

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups on the this compound ring generally enhances antioxidant activity.[6][7]

Key antioxidant mechanisms of this compound derivatives.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays used in early studies of this compound derivatives are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.[1]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (this compound derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[1]

-

Preparation of test samples: Various concentrations of the this compound derivatives and the standard antioxidant are prepared in methanol.[1]

-

Reaction: A specific volume of the DPPH solution (e.g., 100 µL) is added to each well of a 96-well plate containing the test samples.[1]

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The antioxidant capacity is measured by the decolorization of the ABTS•+ solution.[1]

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compounds (this compound derivatives)

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Generation of ABTS•+: The ABTS stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•+ working solution: The stock solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalents (TE).

Voltammetric Method for Determining Antioxidant Activity

This electrochemical method is based on the electroreduction of oxygen, which is similar to processes in the mitochondria of a living cell.[4]

Materials and Equipment:

-

Voltammetric analyzer

-

Three-electrode cell (working, reference, and auxiliary electrodes)

-

Background electrolyte solution (e.g., 0.1 N NaClO₄ in water-ethanol)

-

Test compounds (this compound derivatives)

Procedure:

-

Setup: The voltammetric cell is filled with the background electrolyte solution.

-

Measurement without substance: Voltammograms of cathodic oxygen reduction are recorded in the background solution in a potential range from 0.0 to -1.0 V.

-

Measurement with substance: The test this compound derivative is added to the solution at various concentrations (e.g., 0.01%, 0.1%, and 1.0%).[4]

-

Recording: Voltammograms are recorded again.

-

Analysis: The antioxidant activity is determined by comparing the current pike with and without the addition of the test substance. A reduction in the current indicates an interaction between the substance and oxygen or its radicals.[4]

A generalized workflow for antioxidant capacity assays.

Conclusion

Early studies have consistently demonstrated that this compound derivatives possess significant, structurally dependent antioxidant properties.[1][4] The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. The primary mechanisms of action involve hydrogen atom transfer, single electron transfer, and radical adduct formation.[1][5] Further investigations are warranted to explore the full therapeutic potential of these compounds in combating oxidative stress-mediated pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of this compound Derivatives | Bentham Science [eurekaselect.com]

- 4. Antioxidant Properties of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical Scavenging Potential of the this compound Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Action of Phenothiazine-Based Antipsychotic Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenothiazine-based antipsychotic drugs. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions, signaling pathways, and experimental methodologies central to the study of these compounds.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary therapeutic effect of this compound antipsychotics is attributed to their potent antagonism of the dopamine D2 receptor.[1][2] In psychotic disorders such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to the positive symptoms, including hallucinations and delusions. Phenothiazines competitively bind to D2 receptors in this pathway, blocking the action of endogenous dopamine and thereby reducing dopaminergic neurotransmission.[1] The clinical efficacy of these drugs shows a strong correlation with their binding affinity for the D2 receptor.

Quantitative Analysis of Receptor Binding Affinities

The interaction of this compound antipsychotics with various neurotransmitter receptors can be quantified by their binding affinities, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common phenothiazines at the dopamine D2 receptor and key off-target receptors responsible for many of the side effects associated with these drugs.

| Drug | Dopamine D2 (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |

| Chlorpromazine | 6.434 | 12.71 | 39.66 | 1.450 |

| Fluphenazine | 0.80 | 41.58 | 2165 | 9.549 |

| Perphenazine | 0.977 | 8.110 | 1698 | 10.00 |

| Thioridazine | 18.98 | 31.90 | 11.21 | 8.710 |

| Trifluoperazine | - | - | - | - |

Data sourced from Psychopharmacopeia, referencing the PDSP Ki database.[3] Note: Data for Trifluoperazine was not available in the referenced source.

Downstream Signaling Pathways of D2 Receptor Blockade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[4][5] Antagonism of these receptors by phenothiazines initiates a cascade of intracellular signaling events.

Primary Signaling Pathway

The canonical signaling pathway following D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][6] By blocking this receptor, phenothiazines prevent the dopamine-induced inhibition of adenylyl cyclase. This disinhibition can lead to a relative increase in cAMP and PKA activity, thereby altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal function.

References

Synthesis of Novel Phenothiazine Derivatives for Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of novel phenothiazine derivatives, a class of heterocyclic compounds with broad therapeutic potential. From foundational synthetic methods to modern catalytic strategies, this document details the chemical pathways to generate diverse this compound scaffolds. Furthermore, it delves into their mechanisms of action, focusing on key signaling pathways implicated in various diseases, and presents quantitative biological data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Core Synthetic Strategies for the this compound Nucleus

The tricyclic this compound core is amenable to a variety of synthetic modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key synthetic strategies involve the formation of the central thiazine ring and subsequent functionalization.

Classical Synthesis Methods

Bernthsen Synthesis: First reported in 1883, this method involves the direct reaction of a diarylamine with elemental sulfur at high temperatures, often with a catalytic amount of iodine to improve yields.[1]

Experimental Protocol: Bernthsen Synthesis of this compound

-

Materials: Diphenylamine, sulfur, iodine (catalyst).

-

Procedure:

-

A mixture of diphenylamine (1.0 eq) and sulfur (2.2 eq) is heated to 180-250°C.

-

A catalytic amount of iodine (0.1 eq) can be added to facilitate the reaction.

-

The reaction proceeds with the evolution of hydrogen sulfide gas and is typically heated for several hours.

-

The reaction mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

-

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an o-aminothiophenol with an o-halobenzene derivative to form a diaryl sulfide, which then undergoes intramolecular cyclization to yield the this compound core.[2][3][4][5][6] This method offers greater substrate scope and milder reaction conditions compared to the Bernthsen synthesis.

Experimental Protocol: Ullmann-type Synthesis of a this compound Derivative

-

Materials: 2-aminothiophenol, 2-chloronitrobenzene, copper(I) iodide (CuI), potassium carbonate (K2CO3), dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-aminothiophenol (1.0 eq) in DMF, add 2-chloronitrobenzene (1.0 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

-

The reaction mixture is heated to 120-150°C for 12-24 hours under an inert atmosphere.

-

Upon completion, the mixture is cooled to room temperature and poured into water.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by column chromatography on silica gel.

-

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction is a powerful method for synthesizing phenothiazines.[3][7][8] It typically involves the base-catalyzed rearrangement of a 2-amino-2'-nitrodiphenyl sulfide derivative.

Experimental Protocol: this compound Synthesis via Smiles Rearrangement

-

Materials: 2-Amino-2'-nitrodiphenyl sulfide, sodium hydroxide (NaOH), ethanol.

-

Procedure:

-

The 2-amino-2'-nitrodiphenyl sulfide (1.0 eq) is dissolved in ethanol.

-

A solution of sodium hydroxide (1.2 eq) in water is added dropwise to the ethanolic solution.

-

The reaction mixture is heated at reflux for 2-4 hours.

-

After cooling, the mixture is neutralized with a dilute acid (e.g., acetic acid).

-

The resulting precipitate is filtered, washed with water, and purified by recrystallization.

-

Modern Catalytic Methods

Modern cross-coupling reactions have significantly expanded the toolkit for this compound synthesis and functionalization, allowing for the introduction of a wide array of substituents with high efficiency and selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the formation of C-N bonds and can be applied to the synthesis of the this compound core or for the N-arylation of a pre-formed this compound.[9][10][11][12][13]

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

-

Materials: this compound, aryl bromide, palladium(II) acetate (Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos), sodium tert-butoxide (NaOtBu), toluene.

-

Procedure:

-

In a glovebox, a reaction vessel is charged with this compound (1.2 eq), aryl bromide (1.0 eq), Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

-

Anhydrous toluene is added, and the vessel is sealed.

-

The reaction mixture is heated at 80-110°C for 12-24 hours.

-

After cooling, the mixture is diluted with a solvent such as ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

-

Suzuki Coupling: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide or triflate is widely used to functionalize the this compound scaffold by introducing aryl or vinyl substituents at various positions on the aromatic rings.[14][15][16][17]

Experimental Protocol: Suzuki Coupling for C-Arylation of a Bromothis compound

-

Materials: 2-Bromothis compound, arylboronic acid, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), potassium carbonate (K2CO3), 1,4-dioxane, and water.

-

Procedure:

-

A mixture of 2-bromothis compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.2 eq), and K2CO3 (2.0 eq) is prepared in a reaction flask.

-

A 3:1 mixture of 1,4-dioxane and water is added.

-

The mixture is degassed and then heated at 80-100°C under a nitrogen atmosphere for 8-16 hours.

-

After completion, the reaction is cooled, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

-

Biological Activities and Quantitative Data

This compound derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and antiviral properties. The following tables summarize quantitative data for representative novel this compound derivatives.

Anticancer Activity

The anticancer effects of phenothiazines are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| PTZ-Chalcone 1 | MCF-7 (Breast) | 12 | [18] |

| PTZ-Chalcone 2 | HepG-2 (Liver) | 7.14 | [19][20] |

| PTZ-Triazole 1 | MGC-803 (Gastric) | 6.96 | [18] |

| Trifluoperazine | PC-3 (Prostate) | 6.67 | [11][18] |

| PEGylated PTZ 1 | CT26 (Colon) | Lower than Doxorubicin | [21] |

| Azathis compound 1 | SW-948 (Colon) | Similar to Cisplatin | [7][20] |

| PTZ-Amide 1 | LoVo (Colon) | 50 | [18] |

| PTZ-Amide 1 (Dox-Resistant) | LoVo/Dx (Colon) | 20 | [18] |

Antimicrobial Activity

Phenothiazines have shown promise in combating various bacterial and fungal pathogens, including drug-resistant strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thioridazine | Gram-positive/negative bacteria | 25 - 100 | [22][23] |

| Chlorpromazine | Gram-positive/negative bacteria | 25 - 100 | [22][23] |

| Flupenthixol | Various bacterial strains | 10 - 100 | [22] |

| (S)-JBC 1847 | S. aureus (MRSA) | 0.125 - 1 | [24] |

| PTZ-Sulfonamide 1 | S. aureus | 3.125 | [18] |

| PTZ-Sulfonamide 2 | S. aureus | 6.25 | [18] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound derivatives stem from their interactions with multiple cellular targets and signaling pathways.

Dopamine Receptor Antagonism

The antipsychotic effects of many phenothiazines are primarily due to their ability to block D2 dopamine receptors in the brain.[22][23][25] This antagonism helps to alleviate the positive symptoms of schizophrenia. The conformation of the this compound side chain plays a crucial role in its ability to mimic dopamine and bind to the receptor.[19][26]

References

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. synarchive.com [synarchive.com]

- 5. byjus.com [byjus.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. researchgate.net [researchgate.net]

- 15. blazingprojects.com [blazingprojects.com]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. youtube.com [youtube.com]

- 18. Design, synthesis, and molecular docking of new this compound incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pegylation of this compound – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vitro antimicrobial activity of 18 this compound derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Structure of Novel this compound Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Structure in the Multifaceted Activities of Phenothiazine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its analogs represent a versatile class of tricyclic heterocyclic compounds with a rich history in medicinal chemistry. Initially developed for their antipsychotic properties, these molecules have demonstrated a broad spectrum of biological activities, including potent anticancer effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, detailing the molecular features that govern their therapeutic efficacy. We present quantitative data in structured tables, offer detailed experimental protocols for key biological assays, and visualize critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Core Structure-Activity Relationships

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the tricyclic core and the characteristics of the side chain at the N10 position.

Antipsychotic Activity

The antipsychotic effects of phenothiazines are primarily attributed to their antagonism of the dopamine D2 receptor. The key SAR principles for antipsychotic activity are as follows:

-

Substitution at C2: The presence of an electron-withdrawing group at the C2 position of the this compound ring is crucial for potent antipsychotic activity. The order of activity for various substituents is generally considered to be -CF3 > -Cl > -H.[1][2] This substitution is believed to promote a conformation that mimics dopamine, allowing for competitive antagonism at the D2 receptor.[2][3]

-

N10 Side Chain: A three-carbon alkyl chain separating the nitrogen atom of the this compound ring (N10) and the terminal amino group is optimal for neuroleptic activity.[1][4] Shortening or lengthening this chain diminishes activity.

-

Terminal Amino Group: The terminal amino group in the side chain must be tertiary for maximal potency.[1][4] Piperazine-containing side chains, as seen in drugs like fluphenazine and trifluoperazine, generally confer higher potency than simple alkylamino side chains.[3]

Anticancer Activity

The anticancer properties of this compound analogs are multifaceted, involving the induction of apoptosis, disruption of cell cycle progression, and modulation of key signaling pathways.[5][6] The SAR for anticancer activity reveals different structural requirements compared to antipsychotic effects:

-

N10 Side Chain Modification: Alterations to the N10 side chain have a significant impact on cytotoxic activity. The introduction of bulky aromatic or heterocyclic moieties can enhance anticancer potency.

-

This compound Ring Substitution: While C2 substitution is critical for antipsychotic action, modifications at other positions of the this compound ring can influence anticancer efficacy. The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to interact with cancer cell membranes and intracellular targets.[5]

Quantitative Data on Biological Activity

To facilitate a comparative analysis of the biological effects of various this compound analogs, the following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of this compound Analogs against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| DPT-1 | A549 (Lung Carcinoma) | 1.526 ± 0.004 | [7] |

| DPT-2 | A549 (Lung Carcinoma) | 3.447 ± 0.054 | [7] |

| Doxorubicin | A549 (Lung Carcinoma) | 0.038 | [7] |

| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [8] |

| Compound 2 | HTB-26 (Breast Cancer) | 10 - 50 | [8] |

| Compound 1 | PC-3 (Pancreatic Cancer) | 10 - 50 | [8] |

| Compound 2 | PC-3 (Pancreatic Cancer) | 10 - 50 | [8] |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [8] |

| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [8] |

| PEGylated this compound (PP) | HeLa (Cervical Cancer) | 229.1 | [9] |

| PEGylated this compound (PP) | MeWo (Skin Cancer) | 251.9 | [9] |

| PEGylated this compound (PPO) | HepG2 (Hepatocellular Carcinoma) | 161.3 | [9] |

| PEGylated this compound (PPO) | MCF7 (Breast Cancer) | 131.7 | [9] |

| Complex 1 | A-549 (Lung Carcinoma) | 5.94 ± 0.58 | [10] |

| Cis-platin | A-549 (Lung Carcinoma) | 25.01 ± 2.29 | [10] |

| Compound 6 | MCF-7 (Breast Cancer) | 11.7 | [11] |

| Compound 6 | HepG2 (Hepatocellular Carcinoma) | 0.21 | [11] |

| Compound 6 | A549 (Lung Carcinoma) | 1.7 | [11] |

| Doxorubicin | MCF-7 (Breast Cancer) | 7.67 | [11] |

| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 8.28 | [11] |

| Doxorubicin | A549 (Lung Carcinoma) | 6.62 | [11] |

Table 2: Dopamine D2 Receptor Binding Affinity of this compound Analogs

| Compound | Ki (nM) | Reference |

| Asenapine | 0.344 | [12] |

| Clozapine | 135 | [12] |

| Haloperidol | 0.517 | [12] |

| Olanzapine | 12.8 | [12] |

| Ziprasidone | 1.25 | [12] |

| Blonanserin | 0.0997 | [12] |

| Chlorpromazine | Varies | [13][14] |

| Fluphenazine | Varies | [14] |

| Perphenazine | Varies | [14] |

| Pramipexole (D3 affinity) | 0.5 | [15] |

| Pramipexole (D2 affinity) | 3.9 | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activities of this compound analogs.

Synthesis of N-Substituted this compound Derivatives

A general procedure for the synthesis of N-substituted this compound derivatives involves the reaction of this compound with an appropriate alkylating or acylating agent.[16][17][18]

General Procedure for N-Acylation:

-